REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].N#N.[CH2:9]([N:11]([CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])[CH2:12][C:13]#[N:14])[CH3:10]>C1COCC1>[CH2:9]([N:11]([CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])[CH2:12][CH2:13][NH2:14])[CH3:10] |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
7.9 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC#N)CCCCCCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir for 2 hrs at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Quench the reaction mixture with Na2SO4 ·10H2O and H2O
|
Type
|
FILTRATION
|
Details
|
Filter
|
Type
|
CUSTOM
|
Details
|
the quenched reaction mixture
|
Type
|
CUSTOM
|
Details
|
evaporate the solvents
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |